2-(4-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
2-(4-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: is a complex organic compound with a unique structure. Let’s break down its name:
2-(4-butoxyphenyl): This part of the compound consists of a pyrazolo[1,5-a]pyrazinone core with a butoxyphenyl substituent at position 2.
5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl): Here, we have an oxadiazole ring attached to the pyrazolo[1,5-a]pyrazinone scaffold via a methylene bridge. The oxadiazole ring itself contains a methoxyphenyl group.
Preparation Methods
The synthetic routes for this compound can vary, but one common method involves the following steps:
- Synthesis of the Pyrazolo[1,5-a]pyrazinone Core:
- Start with a suitable precursor, such as 4-butoxyaniline.
- React it with an appropriate reagent (e.g., acetic anhydride) to form the pyrazolo[1,5-a]pyrazinone core.
- Introduction of the Oxadiazole Ring:
- Synthesize the oxadiazole ring by reacting 2-methoxybenzohydrazide with a suitable carboxylic acid derivative (e.g., acetic acid).
- Combine the pyrazolo[1,5-a]pyrazinone core and the oxadiazole ring using a coupling agent (e.g., DCC or EDC) to form the final compound.
- Industrial Production Methods:
- Large-scale production typically involves optimized reaction conditions, efficient purification methods, and quality control to ensure high yields and purity.
Chemical Reactions Analysis
Oxidation and Reduction: The compound may undergo redox reactions, potentially affecting its biological activity.
Substitution Reactions: The butoxyphenyl group can be substituted under appropriate conditions.
Common Reagents: Reagents like sodium hydride, Grignard reagents, and various acids/bases are used in its synthesis.
Major Products: The desired compound itself is the major product.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Biological Studies: Investigating its effects on cellular pathways and receptors.
Materials Science:
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) to exert its effects.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of pyrazolo[1,5-a]pyrazinone and oxadiazole moieties sets it apart.
Similar Compounds: Other pyrazolo[1,5-a]pyrazinones and oxadiazoles, but none with this exact structure.
Properties
Molecular Formula |
C26H25N5O4 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-(4-butoxyphenyl)-5-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C26H25N5O4/c1-3-4-15-34-19-11-9-18(10-12-19)21-16-22-26(32)30(13-14-31(22)28-21)17-24-27-25(29-35-24)20-7-5-6-8-23(20)33-2/h5-14,16H,3-4,15,17H2,1-2H3 |
InChI Key |
MEKFKXBKSXJNLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5OC |
Origin of Product |
United States |
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